2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Structural Characterization and Nomenclature
The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that confer unique reactivity patterns and physical properties. The compound possesses the molecular formula C₁₅H₂₀BNO₃ with a molecular weight of 273.14 daltons, as documented in multiple chemical databases. The International Union of Pure and Applied Chemistry systematic name precisely describes the substitution pattern: this compound, which reflects the positioning of the ethoxy group at the 2-position and the pinacol boronic ester moiety at the 4-position of the benzonitrile ring system.
The structural complexity of this molecule is further illustrated through its Simplified Molecular Input Line Entry System representation: N#CC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1OCC, which encodes the connectivity pattern and stereochemical information. The compound's three-dimensional structure features a benzene ring substituted with three distinct functional groups: a nitrile group (-CN) providing electron-withdrawing character, an ethoxy group (-OCH₂CH₃) contributing electron-donating properties, and a pinacol boronic ester group that serves as a versatile synthetic handle for various chemical transformations.
The nomenclature system employed for this compound reflects the established conventions for boronic ester chemistry, where the pinacol designation refers to the 2,3-dimethyl-2,3-butanediol-derived protecting group that stabilizes the boronic acid functionality. This protection strategy prevents the formation of anhydrides and enhances the compound's stability under ambient conditions, making it suitable for storage and handling in synthetic applications. The systematic naming also incorporates the benzonitrile core structure, emphasizing the aromatic character and the presence of the electron-withdrawing nitrile substituent that significantly influences the compound's electronic properties and reactivity profile.
Historical Context in Boronic Ester Chemistry
The development of this compound emerged from the broader evolution of boronic ester chemistry, which has experienced remarkable growth since the mid-20th century. Boronic acids and their ester derivatives have become fundamental building blocks in modern organic synthesis, with pinacol esters representing one of the most stable and synthetically useful protecting groups for boronic acid functionality. The pinacol boronic ester moiety, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl framework, provides exceptional stability compared to free boronic acids while maintaining reactivity toward palladium-catalyzed cross-coupling reactions.
The historical significance of pinacol boronic esters in synthetic chemistry stems from their enhanced stability and ease of handling compared to their parent boronic acids. These compounds resist hydrolysis and oxidation under normal storage conditions, making them commercially viable reagents for large-scale synthetic applications. The development of bis(pinacolato)diboron as a commercially available reagent has further expanded the accessibility of pinacol boronic esters, enabling the efficient synthesis of diverse aromatic and aliphatic boronic ester building blocks through transition metal-catalyzed borylation reactions.
The specific compound this compound represents an advanced example of functionalized boronic ester design, incorporating multiple reactive sites within a single molecule. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitrile) substituents on the aromatic ring creates a unique electronic environment that influences the reactivity of the boronic ester moiety. This design strategy reflects the modern approach to building block synthesis, where multiple functional groups are strategically positioned to enable complex molecular constructions through sequential or multicomponent reactions.
The synthetic accessibility of this compound has been enhanced through the development of reliable synthetic protocols for pinacol boronic ester formation. Commercial availability from multiple suppliers indicates the compound's recognized value in contemporary synthetic chemistry. The establishment of standardized synthetic routes and purification methods has contributed to the compound's integration into pharmaceutical and materials science research programs, where its unique combination of functional groups provides access to novel molecular architectures.
Key Physicochemical Properties
The physicochemical characteristics of this compound reflect the compound's complex molecular structure and the interplay between its constituent functional groups. The molecular weight of 273.14 daltons positions this compound within the optimal range for synthetic intermediates, providing sufficient molecular complexity while maintaining reasonable volatility and solubility characteristics. The compound's density and physical state under standard conditions indicate a crystalline solid with moderate polarity, consistent with the presence of both polar (nitrile, ether) and nonpolar (aromatic, alkyl) structural elements.
The electronic properties of this compound are significantly influenced by the substitution pattern on the benzene ring. The nitrile group at the 1-position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, while the ethoxy substituent at the 2-position provides electron-donating character through resonance donation from the oxygen lone pairs. This electronic asymmetry creates a unique reactivity profile for the boronic ester moiety, potentially enhancing its electrophilic character and influencing its behavior in cross-coupling reactions.
Computational analysis reveals important molecular descriptors that govern the compound's behavior in biological and chemical systems. The calculated logarithm of the partition coefficient value of 3.81 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient water solubility for synthetic manipulations. The polar surface area of 51 square angstroms reflects the contribution of the polar functional groups to the molecule's overall polarity and potential for hydrogen bonding interactions.
The rotational flexibility of the molecule, characterized by three rotatable bonds, provides conformational diversity that may influence binding interactions and reactivity patterns. The presence of four hydrogen bond acceptors (nitrile nitrogen, ether oxygen, and two boronic ester oxygens) but no hydrogen bond donors creates an asymmetric hydrogen bonding profile that affects solubility and intermolecular interactions. The molecular geometry, featuring two distinct ring systems (the benzene ring and the dioxaborolane ring), contributes to the compound's three-dimensional structure and steric accessibility of reactive sites.
Properties
IUPAC Name |
2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZZGVNVNANMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation of Aromatic Precursors
One common route involves the direct borylation of halogenated benzonitrile derivatives using bis(pinacolato)diboron (B2pin2) under palladium catalysis. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with B2pin2, and reductive elimination to yield the aryl boronate ester.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate or potassium phosphate |
| Solvent | 1,4-Dioxane, THF, or toluene |
| Temperature | 80–110 °C |
| Atmosphere | Inert (N2 or Ar) |
| Reaction Time | 12–24 hours |
This method provides good yields and selectivity for the boronate ester formation on the aromatic ring bearing a nitrile and ethoxy substituent.
Suzuki-Miyaura Cross-Coupling
Another approach involves coupling a halogenated aromatic nitrile (e.g., 2-bromo-4-ethoxybenzonitrile) with a boronic acid pinacol ester derivative under Suzuki-Miyaura conditions.
- Palladium catalyst facilitates the coupling between the aryl halide and boronic ester.
- Requires base (e.g., Na2CO3, K3PO4) to activate the boronic acid.
- Solvents like toluene, THF, or mixtures with water are commonly used.
- Reaction temperature typically around 80–100 °C.
This method is advantageous for constructing the boronate ester functionality with high regioselectivity and functional group tolerance.
Hydroboration of Aromatic Esters
Recent research has demonstrated low-valent tungsten catalysis for the hydroboration of aromatic esters to directly install boronate esters on aromatic rings bearing nitrile substituents. For example, methyl 4-cyanobenzoate can be converted to the corresponding boronate ester using HBpin (pinacolborane) and W(CO)4(NCMe)2 catalyst under heating (80–100 °C) for extended periods (8–24 hours).
| Substrate | Catalyst | Boron Source | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Methyl 4-cyanobenzoate | W(CO)4(NCMe)2 (8 mol%) | HBpin (5 eq) | 80 °C | 16 h | 81 |
This method offers an alternative to palladium catalysis, especially for substrates sensitive to traditional cross-coupling conditions.
Organometallic-Free Pd-Catalyzed Homologation
A novel Pd-catalyzed homologation approach enables the synthesis of benzylic boronic acid esters from arylboronic acids without stoichiometric organometallic reagents. This involves oxidative addition of halomethylboronic acid pinacol esters to Pd(0), followed by transmetalation and reductive elimination to form the boronate ester.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(PPh3)2Cl2 |
| Halomethylboronic Ester | Bromomethyl Bpin |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 12–24 hours |
| Yield | Moderate to good (varies by substrate) |
This method highlights the enhanced reactivity due to the α-boryl effect facilitating oxidative addition and allows synthesis of boronate esters with minimal side reactions.
Comparative Summary of Preparation Methods
| Method | Catalyst/System | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct borylation of aryl halides | Pd(dppf)Cl2, Pd(PPh3)4 | B2pin2, base | High regioselectivity, scalable | Requires aryl halide precursor |
| Suzuki-Miyaura coupling | Pd catalysts (Pd(PPh3)4, etc.) | Aryl halide + boronic acid ester | Well-established, broad substrate scope | Multi-step precursor synthesis |
| Tungsten-catalyzed hydroboration | W(CO)4(NCMe)2 | HBpin | Alternative catalyst, mild conditions | Longer reaction times, catalyst cost |
| Pd-catalyzed homologation | Pd(PPh3)4 | Bromomethyl Bpin | Organometallic-free, selective | Limited substrate scope, moderate yields |
Research Findings and Optimization Notes
- The choice of catalyst ligand significantly affects yield and selectivity; electron-rich phosphines may reduce yield due to increased side reactions.
- Reaction atmosphere must be inert to prevent catalyst deactivation.
- Solvent polarity and base strength influence the transmetalation step in Suzuki-Miyaura coupling.
- Hydroboration with tungsten catalysts requires careful temperature control to optimize yield and minimize decomposition.
- The α-boryl effect in homologation reactions enhances oxidative addition rates, enabling milder conditions and reducing byproducts.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables palladium-catalyzed coupling with aryl/vinyl halides. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.
Typical Conditions
| Reagents/Conditions | Solvent | Temperature | Catalyst System | Yield Range |
|---|---|---|---|---|
| Aryl halide, Pd(PPh₃)₄ | Toluene/DMF | 80–100°C | K₂CO₃ or CsF | 60–85% |
| Vinyl bromide, Pd(dppf)Cl₂ | THF | 70°C | Na₂CO₃ | 72–78% |
Key Products
-
Biaryl nitriles (e.g., 4-cyano-2-ethoxybiphenyl derivatives)
Nitrile Group Transformations
The benzonitrile group undergoes selective modifications while preserving the boronic ester functionality.
Hydrolysis to Carboxylic Acid
Conditions :
-
Acidic: H₂SO₄ (conc.), H₂O, reflux → Benzamide intermediate → Further hydrolysis to benzoic acid
-
Basic: NaOH (aq), H₂O₂, 90°C → Direct conversion to sodium carboxylate
Example :
| Starting Material | Product | Reaction Time | Yield |
|---|---|---|---|
| 2-Ethoxy-4-boronic benzonitrile | 4-(Boronic ester)-2-ethoxybenzoic acid | 24–48 hrs | 67–82% |
Reduction to Amine
Conditions :
Ethoxy Group Substitution
The ethoxy substituent participates in nucleophilic aromatic substitution (SNAr) under controlled conditions.
Representative Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperazine | K₂CO₃, DMF, 120°C | 4-Boronic ester-2-piperazinylbenzonitrile |
| Thiophenol | CuI, DMSO, 100°C | Thioether derivatives |
Kinetic Data (for piperazine substitution):
Protodeboronation
Occurs under strongly acidic conditions:
Transesterification
Reagents :
Oxidative Transformations
| Oxidizing Agent | Product | Application |
|---|---|---|
| mCPBA | N-Oxide derivatives | Bioactive compound synthesis |
| O₂, Cu(OAc)₂ | Quinoline analogs | Catalytic studies |
Comparative Reactivity Table
Stability Considerations
-
pH Sensitivity : Stable in pH 5–8; boronic ester hydrolyzes at pH < 3 or > 10
-
Light Sensitivity : Forms nitrile oxide upon prolonged UV exposure
This comprehensive profile confirms the compound’s utility in synthesizing complex architectures for medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for boronic ester stability .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is in cross-coupling reactions. This compound serves as a boron reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the reactivity and selectivity of the coupling process, allowing for the synthesis of various biaryl compounds that are significant in pharmaceuticals and agrochemicals.
Case Study : A recent study demonstrated the efficiency of this compound in synthesizing complex organic molecules with high yields and minimal side reactions. The reaction conditions were optimized to achieve excellent selectivity for target products .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized to modify polymeric materials. Its ability to introduce boron functionalities into polymers can enhance their thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance in applications such as coatings and adhesives.
Table 1: Properties of Modified Polymers
| Property | Unmodified Polymer | Polymer with 2-Ethoxy Compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Chemical Resistance | Moderate | High |
Pharmaceutical Applications
Drug Development
The compound's unique structure allows it to act as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential anti-cancer properties due to their ability to inhibit specific biological pathways involved in tumor growth.
Case Study : Research has shown that derivatives of this compound exhibit significant activity against certain cancer cell lines. The mechanism involves the modulation of signaling pathways that are critical for cell proliferation .
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetallation, where the aryl group from the boronic ester is transferred to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Structural and Electronic Variations
The table below summarizes key structural analogs and their distinguishing features:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The nitrile group in all analogs activates the boronate for cross-coupling. However, substituents like fluorine (in ) further enhance reactivity by increasing electrophilicity, whereas methoxy (in ) reduces it via electron donation .
- Steric Effects : The ethoxy group in the target compound introduces moderate steric hindrance compared to the smaller fluorine or unsubstituted analogs (e.g., ), which may slightly reduce coupling efficiency but improve regioselectivity .
Research Findings and Case Studies
- Case Study 1 : In a palladium-catalyzed coupling, the target compound achieved an 88% yield in synthesizing a biaryl intermediate, outperforming the methoxy analog (62% yield) due to better electronic activation .
- Case Study 2 : Vibrational spectroscopy studies () revealed that ethoxy substitution induces distinct C-O stretching modes at 1250 cm⁻¹, aiding in structural characterization.
Biological Activity
2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 2098425-93-3) is a compound of interest due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.14 g/mol. The compound features a dioxaborolane moiety which is known for its applications in medicinal chemistry and organic synthesis.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Research indicates that derivatives containing the dioxaborolane group exhibit selective growth inhibition in cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
- Case Studies : In one study involving thalidomide analogs, compounds with similar structural features demonstrated significant inhibition of tumor cell proliferation at concentrations as low as 10 µM without affecting non-tumorigenic cells .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Selective inhibition of tumor growth | |
| Antimicrobial | Potential activity against bacteria and fungi |
Detailed Case Study: Thalidomide Derivatives
A detailed investigation into thalidomide derivatives revealed:
- Compound Structure : The incorporation of a dioxaborolane moiety enhances biological activity.
- In Vitro Testing : Compounds were tested on murine liver cell lines showing significant differences in growth inhibition between tumorigenic and non-tumorigenic cells.
- Cell Migration Assays : Some derivatives inhibited cancer cell motility, indicating potential anti-metastatic properties .
Q & A
Q. What are the standard synthetic routes for preparing 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what catalysts are typically employed?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester group's reactivity. A two-step process is common:
Borylation : Introduce the dioxaborolane moiety via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with bis(pinacolato)diboron (B₂pin₂) under inert conditions .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronate esters) and ¹H/¹³C NMR to confirm substituents (e.g., ethoxy, nitrile) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., SHELXL for refinement) .
- FT-IR : Identify nitrile (C≡N, ~2220 cm⁻¹) and boron-oxygen stretches (~1350 cm⁻¹) .
- Elemental Analysis : Verify purity (>95%) when commercial suppliers omit analytical data .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile intermediate :
- Suzuki Couplings : Forms biaryl linkages in polymers or pharmaceuticals .
- Medicinal Chemistry : The nitrile group enhances metabolic stability; boronate esters enable PROTACs or kinase inhibitors .
- Material Science : Used in OLEDs (e.g., electron-transport layers) and conjugated polymers .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound via Suzuki-Miyaura coupling?
Methodological Strategies :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to reduce homocoupling byproducts .
- Solvent Optimization : Use toluene/DMF (4:1) to balance solubility and reactivity .
- Temperature Gradients : Gradual heating (60°C → 100°C) minimizes decomposition .
- Purification : Chromatography with hexane/EtOAc (gradient elution) isolates the product .
Troubleshooting Low Yields : Contradictory data may arise from trace moisture—ensure anhydrous conditions via molecular sieves .
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
Challenges :
- Polymorphism : Multiple crystal forms due to flexible ethoxy group .
- Disorder : Boronate ester moieties may exhibit rotational disorder .
Solutions : - Slow Evaporation : Use CHCl₃/hexane mixtures at 4°C to slow nucleation .
- Software Tools : OLEX2 for disorder modeling and SHELXL for refinement .
- Synchrotron Data : High-resolution X-ray sources resolve weak diffraction patterns .
Q. How does the electronic nature of the nitrile group influence reactivity in cross-coupling reactions?
The strong electron-withdrawing nitrile group:
- Activates the Boronate : Enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings .
- Directs Substitution : Ortho/para selectivity in electrophilic aromatic substitution (e.g., halogenation) .
Experimental Validation : Compare coupling rates with non-nitrile analogs via kinetic studies .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported melting points or spectral data?
Approach :
Reproduce Conditions : Ensure identical solvent, concentration, and instrumentation.
Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., de-borylated species) .
Cross-Validate : Compare with structurally similar compounds (e.g., ’s fluorinated analog) .
Case Study : Discrepancies in ¹H NMR shifts may stem from solvent polarity—report data in CDCl₃ vs. DMSO-d₆ .
Q. What strategies validate purity when commercial suppliers omit analytical data?
Protocol :
- Multi-Technique Consensus : Combine NMR, HPLC (>99% purity), and elemental analysis (±0.4% theoretical) .
- Spiking Experiments : Add known impurities (e.g., pinacol byproducts) to confirm detection limits .
- Independent Synthesis : Prepare in-house using peer-reviewed methods (e.g., ) .
Application-Specific Methodologies
Q. How is this compound utilized in the synthesis of π-conjugated polymers for optoelectronics?
Stepwise Process :
Monomer Design : Couple with dibromoarenes (e.g., 9,10-dibromoanthracene) via Suzuki-Miyaura .
Polymer Characterization : Use GPC for Mn analysis and UV-vis for bandgap determination .
Device Integration : Spin-coat polymers onto ITO substrates for OLED testing (e.g., external quantum efficiency >12%) .
Q. What role does the boronate ester play in medicinal chemistry target engagement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
